molecular formula C8H10O2 B135975 4-Ethylcatechol CAS No. 1124-39-6

4-Ethylcatechol

Cat. No.: B135975
CAS No.: 1124-39-6
M. Wt: 138.16 g/mol
InChI Key: HFLGBNBLMBSXEM-UHFFFAOYSA-N
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Description

4-Ethylcatechol, also known as 4-ethyl-1,2-benzenediol, is an organic compound with the molecular formula C8H10O2. It is a derivative of catechol, where an ethyl group is substituted at the fourth position of the benzene ring. This compound is known for its antioxidant properties and is found in some traditional fermented and smoked foods .

Mechanism of Action

Target of Action

The primary target of 4-Ethylcatechol is the enzyme β-glucuronidase . This enzyme is found in the intestinal microbiota and plays a significant role in the metabolism of various compounds . Inhibition of β-glucuronidase activity could contribute to reducing the risk of colon cancer .

Mode of Action

This compound acts as a competitive inhibitor of β-glucuronidase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The compound has been shown to cause a 65.5% inhibition of β-glucuronidase activity at a concentration of 20 µM .

Biochemical Pathways

This compound affects the Nrf2 signaling pathway , which plays a vital role in reducing the damages caused by oxidative stress and toxic chemical substances . Activation of this pathway by this compound can provide protection against common diseases, including cancer .

Pharmacokinetics

The compound’s molecular weight of 13816 suggests that it may have good bioavailability due to its relatively small size

Result of Action

The inhibition of β-glucuronidase activity by this compound could contribute to reducing the risk of colon cancer . Additionally, the activation of the Nrf2 signaling pathway by this compound can provide protection against common diseases, including cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, alkyl catechols, including this compound, are found in fermented foods and wood smoke utilized in food preservation . These environmental sources could potentially affect the availability and action of this compound.

Biochemical Analysis

Biochemical Properties

4-Ethylcatechol has been shown to interact with enzymes such as β-glucuronidase . It has been demonstrated to inhibit β-glucuronidase activity by 65.5% at a concentration of 20 µM . The inhibition of β-glucuronidase activity could contribute to reducing the risk of colon cancer .

Cellular Effects

This compound has been found to have significant effects on cellular processes. It has been reported to activate the Nrf2 signaling pathway, providing protection against common diseases, including cancer, both in vitro and in vivo . This activation of the Nrf2 pathway suggests that this compound may play a role in cellular defense mechanisms against oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and its role in biochemical reactions. It has been shown to be a competitive inhibitor of β-glucuronidase . This suggests that this compound binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity.

Temporal Effects in Laboratory Settings

It has been shown to inhibit β-glucuronidase activity, with the degree of inhibition dependent on the concentration of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of 4-Ethylphenol, where it is a ring-dihydroxylated metabolite

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcatechol can be synthesized through various methods. One common method involves the biocatalyzed oxidation of 4-ethylphenol using tyrosinase from Agaricus bisporus, followed by the reduction of the resulting ortho-quinone intermediate with L-ascorbic acid sodium salt . The reaction conditions typically involve mild temperatures and neutral pH to ensure optimal enzyme activity.

Industrial Production Methods

In industrial settings, this compound is often produced through chemical synthesis. One method involves the ethylation of catechol using ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethylcatechol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: The compound can be reduced to form catechols, which are useful in various applications.

    Substitution: It can undergo electrophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions include quinones, reduced catechols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-Ethylcatechol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methylcatechol: Similar to 4-ethylcatechol but with a methyl group instead of an ethyl group.

    Catechol: The parent compound without any alkyl substitution.

    4-Ethylguaiacol: Another derivative with an ethyl group but with an additional methoxy group on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate the Nrf2 pathway and inhibit β-glucuronidase activity sets it apart from other catechol derivatives .

Properties

IUPAC Name

4-ethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLGBNBLMBSXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150029
Record name 4-Ethylcatechol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Ethyl-1,2-benzenediol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1124-39-6
Record name 4-Ethyl-1,2-benzenediol
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Record name 4-Ethylcatechol
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Record name 4-Ethylcatechol
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Record name 4-ethylpyrocatechol
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Record name 4-ETHYLCATECHOL
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Record name 4-Ethyl-1,2-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41 °C
Record name 4-Ethyl-1,2-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 10.0 g (60.2 mM) of 4-ethylveratrole, 38.4 g (639 mM) of acetic acid and 115.0 g (668 mM) of 47% hydrobromic acid was heated under reflux for 4 hours with stirring. After cooling to the room temperature, 100 ml of water was added and the resultant mixture was extracted three times with each 110 ml of ether. The ether extract was successively washed with 110 ml of water, 150 g of 5% aqueous sodium thiosulfate solution and further twice with each 110 ml of water. The resulting ether solution was dried with anhydrous sodium sulfate, filtered, concentrated and distilled under vacuum to obtain 7.4 g (53.6 mM) of 4-ethylcatechol as a light yellow liquid having a boiling point of 111°-112° C./4 mmHg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10.0 g (60.2 mM) of 4-ethylveratrole, 38.4 g (639 mM) of acetic acid and 115.0 g (668 mM) of 47% hydrobromic acid was heated under reflux for 4 hours with stirring After cooling to the room temperature, 100 ml of water was added and the resultant mixture was extractbd three times with each 110 ml of ether. The ether extract was successively washed with 110 ml of water, 150 g of 5% aqueous sodium thiosulfate solution and further twice with each 110 ml of water. The resulting ether solution was dried with anhydrous sodium sulfate, filtered, concentrated and distilled under vacuum to obtain 7.4 g (53.6 mM) of 4-ethylcatechol as a light yellow liquid having a boiling point of 111°-112 ° C./4 mmHg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-ethylcatechol formed in coffee?

A1: this compound (4-EC) in coffee primarily originates from the thermal breakdown of caffeic acid during the roasting process. [, , ] This degradation can be further influenced by the presence of other coffee constituents and roasting conditions.

Q2: What other sources, besides coffee, contain this compound?

A2: this compound is also found in:

  • Red wine: Produced by Dekkera/Brettanomyces yeasts during fermentation, often considered a wine fault due to its impact on aroma. [, , ]
  • Cider: Similar to wine, its presence is linked to microbial activity, specifically Brettanomyces/Dekkera yeasts and Lactobacillus collinoides bacteria. [, ]
  • Fermented foods: Certain lactic acid bacteria, like Lactobacillus plantarum, can produce 4-EC through the reduction of 4-vinylcatechol during hydroxycinnamic acid metabolism. []
  • Plants: Identified in Glechoma longituba (ground ivy) as a novel norlignan constituent. []

Q3: What makes this compound a potential marker for certain conditions?

A3: this compound serves as a potential marker for:

  • Coffee intake: Studies exploring urinary biomarkers for coffee consumption identified this compound glucuronide as a potential indicator. []
  • Diabetic retinopathy: this compound sulfate in urine showed a significant association with an increased risk of diabetic retinopathy in a 12-year follow-up study. []
  • Fecal microbiota activity: Long-term isoflavone supplementation in menopausal women led to significant differences in fecal this compound concentrations. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

Q5: How does the structure of this compound contribute to its reactivity?

A5: this compound, like other catechols, possesses two hydroxyl groups on an aromatic ring, making it susceptible to:

  • Oxidation: Readily oxidized to its corresponding ortho-quinone in the presence of oxidizing agents or enzymes like tyrosinase. []
  • Polymerization: Can undergo enzymatic polymerization by horseradish peroxidase, forming poly(this compound) with potential applications in metal adsorption. []
  • Conjugation: Reacts with sulfur-containing compounds like 2-furfurylthiol in coffee, leading to the formation of conjugates and impacting aroma stability. [, ]

Q6: How does the presence of the ethyl group influence the reactivity of this compound?

A6: The ethyl group, being hydrophobic, influences:

  • Enzyme affinity: Homology modeling suggests that tyrosinase isoforms show decreasing affinity for 4-alkylcatechols with increasing side chain length, likely due to steric hindrance within the active site. []
  • Bioavailability: The ethyl group's hydrophobicity influences 4-EC's overall bioavailability and its interactions with biological membranes. []

Q7: What are the known biological activities of this compound?

A7: this compound exhibits:

  • Antioxidant activity: Like other catechols, it can scavenge free radicals, potentially contributing to its health benefits. [, ]
  • Anti-inflammatory activity: Studies suggest that 4-EC might exert anti-inflammatory effects by inhibiting NF-κB and activating the Nrf2 pathway. []
  • Antiplatelet activity: Demonstrated potent antiplatelet effects in vitro, inhibiting arachidonic acid and collagen-triggered platelet aggregation in human blood. []

Q8: How does this compound compare to other catechol derivatives in terms of its biological activity?

A8:

  • Nrf2 activation: this compound, along with 4-methylcatechol and 4-vinylcatechol, robustly activates the Nrf2 cell defense pathway, potentially offering protection against oxidative stress and related diseases. []
  • Antiplatelet activity: Comparison with 22 close derivatives revealed that this compound is among the most potent inhibitors of arachidonic acid-induced platelet aggregation. []

Q9: What are the potential applications of this compound based on its biological activity?

A9: Potential applications based on current research include:

  • Functional food ingredient: Could be explored as a functional food ingredient for its potential antioxidant and anti-inflammatory properties. []
  • Pharmaceutical development: Its potent antiplatelet activity warrants further investigation for potential use in cardiovascular disease prevention or treatment. []

Q10: What analytical techniques are commonly used to detect and quantify this compound?

A10: Common analytical methods for this compound analysis include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the identification and quantification of volatile compounds, often coupled with extraction techniques like Solid Phase Extraction (SPE) or Solid-Phase Microextraction (SPME). [, , , , , , ]
  • High-Performance Liquid Chromatography (HPLC): Can be coupled with various detectors:
    • Coulometric Electrochemical Array Detection (CEAS): Offers high sensitivity and selectivity for phenolic compounds. [, , ]
    • Fluorescence Detection (FLD): Provides a cost-effective alternative for 4-EC quantification, particularly in conjunction with 4-ethylphenol analysis. [, ]
    • Mass Spectrometry (MS/MS): Enables sensitive and specific quantification, often employed in stable isotope dilution analysis (SIDA). [, , ]

Q11: What factors influence the stability of this compound?

A11: this compound stability is influenced by:

  • Temperature: High temperatures, such as those encountered during coffee roasting, can lead to its degradation. [, ]
  • Presence of oxidizing agents: As a catechol, it is susceptible to oxidation, especially in the presence of metal ions or enzymes like tyrosinase. [, ]

Q12: Is there any information available on the environmental impact and degradation of this compound?

A12: While specific data on the ecotoxicological effects of this compound is limited, its presence in various environmental matrices (e.g., wastewater) warrants further investigation. [] Research into its biodegradability and potential for bioremediation is crucial.

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